Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate
CAS No.: 898751-66-1
Cat. No.: VC2292341
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898751-66-1 |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate |
| Standard InChI | InChI=1S/C16H22O3/c1-6-19-15(18)16(4,5)10-14(17)13-8-11(2)7-12(3)9-13/h7-9H,6,10H2,1-5H3 |
| Standard InChI Key | NWUAUQNKRBUHLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C |
| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C |
Introduction
Chemical Properties and Identification
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate is a well-defined organic compound with specific chemical identifiers. It is characterized by its molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. The compound is registered under the Chemical Abstracts Service (CAS) number 898751-66-1, which serves as a unique identifier in chemical databases and literature . This compound is also known by its alternative systematic name: Benzenebutanoic acid, α,α,3,5-tetramethyl-γ-oxo-, ethyl ester . The presence of both ketone and ester functional groups in its structure classifies it as a β-keto ester, a class of compounds known for their versatility in organic synthesis and potential biological activities.
The physical and chemical properties of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 898751-66-1 |
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| Chemical Class | β-keto ester |
| Alternative Name | Benzenebutanoic acid, α,α,3,5-tetramethyl-γ-oxo-, ethyl ester |
| Functional Groups | Ketone, Ester |
Understanding these fundamental properties is essential for researchers working with this compound, as they inform experimental design, analytical procedures, and potential applications in various fields of chemistry and biology.
Structural Characteristics
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate features a complex structure with several distinctive elements that contribute to its chemical and biological properties. The compound contains an aromatic ring (3,5-dimethylphenyl group) connected to a carbonyl group, which is further linked to a 2,2-dimethyl substituted carbon chain terminating in an ethyl ester moiety. This arrangement creates a β-keto ester structure, where the ketone (oxo) group is positioned beta to the ester functionality.
The 3,5-dimethylphenyl group features two methyl substituents at positions 3 and 5 on the benzene ring, contributing to the hydrophobicity of the molecule. The presence of the gem-dimethyl group (two methyl groups on the same carbon atom) at position 2 of the butyrate chain introduces steric hindrance that can affect the reactivity and three-dimensional configuration of the molecule. The ethyl ester group at the terminal position provides a reactive site for potential transformations, such as hydrolysis to the corresponding carboxylic acid.
This structural arrangement gives the compound specific chemical properties, including potential enolization of the β-keto ester moiety, which can be exploited in various synthetic transformations. The presence of multiple functional groups within the molecule provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.
Related Compounds
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate belongs to a family of structurally related compounds that share similar functional groups and arrangements. One closely related compound is 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid (CAS: 898765-45-2), which is essentially the free acid form of our target compound . This acid derivative has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol . The structural relationship between these two compounds suggests a potential synthetic pathway where the acid can be esterified to form the ethyl ester, or conversely, the ester can be hydrolyzed to yield the acid.
Another related compound is Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (CAS: 898753-56-5), which differs from our target compound in the aromatic substitution pattern . Instead of two methyl groups at positions 3 and 5 on the phenyl ring, this analog features a single methoxy group at position 4. This structural variation would be expected to alter the compound's physical properties, reactivity, and potentially its biological activities.
The structural similarities among these compounds suggest they may share common synthetic pathways and potentially similar applications in chemical research and biological studies. Understanding these relationships can provide insights into the structure-activity relationships and guide the development of new derivatives with enhanced properties.
Chemical Reactivity
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate can undergo various chemical transformations due to the presence of multiple reactive functional groups within its structure. The β-keto ester moiety, in particular, offers several possibilities for chemical modifications and transformations. Understanding these reactivity patterns is crucial for synthetic chemists looking to utilize this compound as a building block in more complex synthetic schemes.
Some potential chemical reactions that Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate might undergo include:
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Hydrolysis of the ester group to form 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid under basic or acidic conditions.
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Reduction of the ketone group to yield the corresponding alcohol derivative, potentially with stereoselectivity depending on the reducing agent employed.
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Enolization and subsequent alkylation, aldol condensation, or Michael addition reactions through the activated methylene position.
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Decarboxylation reactions under thermal conditions to form the corresponding ketone derivative.
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Condensation reactions with nitrogen-containing nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
The gem-dimethyl group at the α-position to the ester functionality introduces steric hindrance that may affect the reactivity and selectivity of these transformations. The aromatic ring with its dimethyl substitution pattern also offers possibilities for further functionalization through electrophilic aromatic substitution reactions, although the methyl groups would direct incoming electrophiles to specific positions on the ring.
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